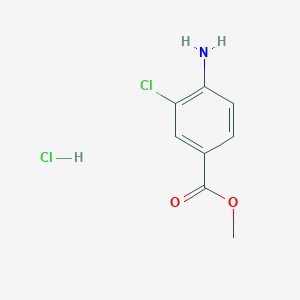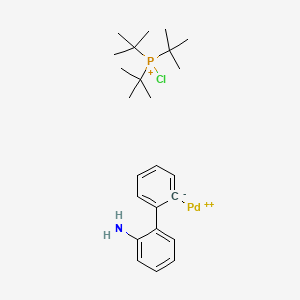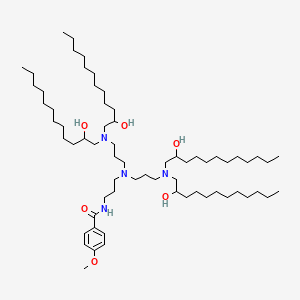
Methyl 4-amino-3-chlorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-chlorobenzoate hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-chlorobenzoate hydrochloride can be synthesized through several methods. One common route involves the esterification of 4-amino-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester. The resulting methyl 4-amino-3-chlorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors can enhance efficiency. The final product is purified through recrystallization or other suitable methods to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chlorobenzoate hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines, typically under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-3-hydroxybenzoate or 4-amino-3-aminobenzoate.
Reduction: 4-amino-3-chlorobenzoic acid or its derivatives.
Ester Hydrolysis: 4-amino-3-chlorobenzoic acid.
Scientific Research Applications
Methyl 4-amino-3-chlorobenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-amino-3-chlorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-amino-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl 4-amino-3-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 4-amino-3-nitrobenzoate: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1251923-61-1 |
|---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
methyl 4-amino-3-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H |
InChI Key |
ZIQRONBGKJWSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)
